molecular formula C6H7BN4O2 B2487357 5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid CAS No. 2377607-57-1

5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid

Cat. No.: B2487357
CAS No.: 2377607-57-1
M. Wt: 177.96
InChI Key: REJTUOUOBFPJIB-UHFFFAOYSA-N
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Description

5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a tetrazole ring fused to a pyridine ring, with a boronic acid group attached at the 6th position and a methyl group at the 5th position.

Chemical Reactions Analysis

5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to boranes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and coupling partners like aryl halides. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The tetrazole ring can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid include other boronic acid derivatives and tetrazole-containing compounds. For example:

The uniqueness of this compound lies in the combination of the tetrazole and pyridine rings with the boronic acid group, providing a versatile platform for various chemical transformations and applications .

Properties

IUPAC Name

(5-methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BN4O2/c1-4-5(7(12)13)2-3-6-8-9-10-11(4)6/h2-3,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJTUOUOBFPJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N2C(=NN=N2)C=C1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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